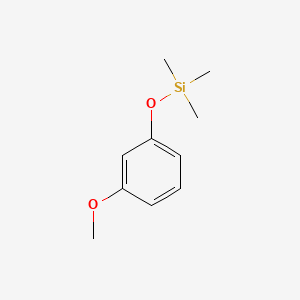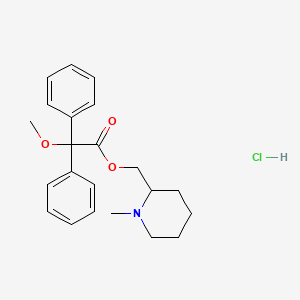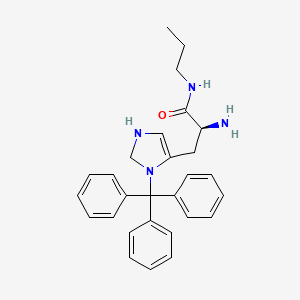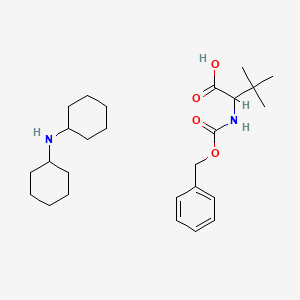![molecular formula C33H34O10 B13824923 [(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate](/img/structure/B13824923.png)
[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose is an organic compound primarily recognized for its role in the synthesis of antiviral drugs. It is a derivative of glucose, where the hydroxyl groups are acetylated, and the sixth position is protected by a triphenylmethyl group. This compound is particularly significant in the synthesis of acyclovir, a drug used to combat the herpes simplex virus.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose can be synthesized through a multi-step process starting from D-glucose. The synthetic route typically involves:
Regioselective Tritylation: The hydroxyl group at the sixth position of D-glucose is protected using trityl chloride (TrCl) in the presence of a base.
Per-acetylation: The remaining hydroxyl groups are acetylated using acetic anhydride (Ac2O) and a catalyst such as pyridine.
Deprotection: The trityl group can be removed using hydrogen bromide (HBr) in acetic acid (AcOH) to yield the desired compound.
Industrial Production Methods
Industrial production methods for 1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose are similar to laboratory synthesis but are scaled up. The process involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The primary alcohol at the sixth position can be oxidized to a carboxylic acid.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and BAIB (Bis(acetoxy)iodobenzene).
Substitution: Reagents like sodium methoxide (NaOMe) for methanolysis.
Major Products Formed
Hydrolysis: Yields 1,2,3,4-Tetrahydroxy-6-O-triphenylmethyl-beta-D-glucopyranose.
Oxidation: Yields 1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranuronic acid.
Substitution: Yields various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a model compound for studying carbohydrate-protein interactions.
Medicine: Key intermediate in the synthesis of antiviral drugs like acyclovir.
Industry: Utilized in the production of surfactants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose involves its role as a protecting group in organic synthesis. The acetyl and triphenylmethyl groups protect the hydroxyl functionalities during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other parts of the molecule. In the synthesis of acyclovir, the compound helps in the formation of the nucleoside analog by protecting the sugar moiety until the final deprotection step.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar structure but lacks the triphenylmethyl group.
1,2,3,4-Tetra-O-acetyl-beta-D-mannopyranose: Similar acetylation pattern but different stereochemistry at the second carbon.
1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose: Fully acetylated glucose without the triphenylmethyl group
Uniqueness
1,2,3,4-Tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose is unique due to the presence of the triphenylmethyl group, which provides steric protection and stability during synthetic transformations. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial .
Propriétés
Formule moléculaire |
C33H34O10 |
|---|---|
Poids moléculaire |
590.6 g/mol |
Nom IUPAC |
[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C33H34O10/c1-20(34)39-27-28(40-21(2)35)30(41-22(3)36)32(42-23(4)37)43-29(27)31(38)33(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-32,38H,1-4H3/t27-,28-,29-,30+,31?,32+/m0/s1 |
Clé InChI |
FKIZRGZEIUAKLL-IWAPKSCRSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium;2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-ormyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B13824847.png)

![4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B13824862.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13824869.png)


![cobalt(3+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B13824882.png)
![6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13824885.png)

![4-[2-(4-Pyridinyl)ethyl]morpholine](/img/structure/B13824906.png)


